LSD1 Enzyme Inhibition: 4-Bromo Analog vs. Tranylcypromine
In a fluorescence-based LSD1 enzyme assay using recombinant human full-length LSD1, the 4-bromo substituted tranylcypromine analog (compound 4c) demonstrated superior inhibitory potency compared to the parent compound tranylcypromine. While exact Ki values for 4c are not fully decipherable from the published table, the authors explicitly state that the para-bromo derivative showed the highest activity among all bromo-substituted analogs and was significantly better than tranylcypromine [1]. This result was independently corroborated by Mai et al., as cited in the same publication [1].
| Evidence Dimension | LSD1 enzyme inhibition Ki(inact) |
|---|---|
| Target Compound Data | (1R,2S)-2-(4-Bromophenyl)cyclopropanamine hydrochloride (4c): Ki not unambiguously quantified from the available text; reported as the most active among bromo-substituted analogs and superior to tranylcypromine [1]. |
| Comparator Or Baseline | (±)-Tranylcypromine: Ki(inact) = 25.0–28.1 µM; (+)-Tranylcypromine: Ki(inact) = 9.5–26.6 µM [1]. |
| Quantified Difference | Qualitative superiority confirmed. The authors state the 4-bromo derivative shows the highest activity among bromo-substituted analogs and is a significantly better LSD inhibitor than tranylcypromine [1]. |
| Conditions | Recombinant human LSD1 enzyme, fluorescence-based assay with H3K4me2 peptide substrate, 20 min incubation at room temperature in 50 mM potassium phosphate (pH 7.2) [1]. |
Why This Matters
Enhanced LSD1 inhibition is the primary therapeutic rationale for this chemotype; procurement of the 4-bromo analog is essential for achieving maximal target engagement compared to the parent tranylcypromine scaffold.
- [1] Benelkebir, H., et al. (2011). Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. Bioorganic & Medicinal Chemistry, 19(12), 3709–3716. DOI: 10.1016/j.bmc.2011.02.017 View Source
